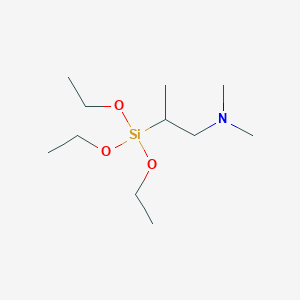
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications. The presence of the triethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Condensation Reactions: Water or alcohols are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted amines and amides.
Condensation Reactions: Products include siloxane polymers and oligomers.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other functionalized silanes.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with both organic and inorganic materials.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on inorganic surfaces, creating a stable interface. The amine group can interact with various organic molecules through hydrogen bonding, ionic interactions, or covalent bonding, depending on the specific application. These interactions enable the compound to act as a versatile linker or coupling agent in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar structure but with ethyl groups instead of methyl groups.
(3-Aminopropyl)triethoxysilane: Contains a primary amine group instead of a tertiary amine.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Features a diamine structure with trimethoxysilyl groups.
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is unique due to its combination of a tertiary amine and a triethoxysilyl group. This combination provides distinct reactivity and stability, making it particularly useful in applications requiring strong adhesion to inorganic surfaces and reactivity with organic molecules. The presence of the tertiary amine also imparts different chemical properties compared to primary or secondary amines, such as increased steric hindrance and altered basicity.
Propiedades
| 92919-87-4 | |
Fórmula molecular |
C11H27NO3Si |
Peso molecular |
249.42 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-7-13-16(14-8-2,15-9-3)11(4)10-12(5)6/h11H,7-10H2,1-6H3 |
Clave InChI |
YRSCZVRKLQLPAY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(C)CN(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)

![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)

